Trimethylsilyl perfluoroheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

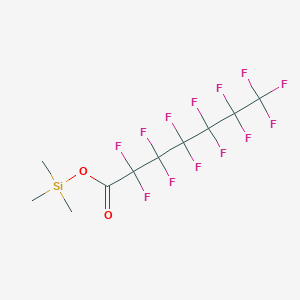

Trimethylsilyl perfluoroheptanoate is a chemical compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .

Synthesis Analysis

This compound can be synthesized using various methods. For instance, chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis

The molecular formula of this compound is C10H9F13O2Si . It consists of a trimethylsilyl group attached to a perfluoroheptanoate group .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, when attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Scientific Research Applications

Coupling Reactions

Trimethylsilyl compounds like 1-trimethylsilylalkyne show potential in coupling reactions to create symmetrical and unsymmetrical diarylethynes and 1,3-butadiynes, which are valuable in synthesizing novel organic compounds. These reactions, facilitated by copper(I) chloride and palladium catalysts, offer a route for constructing complex molecular structures (Nishihara et al., 2000).

Difluoromethylation and Difluoromethylenation Reagents

The silicon reagents derived from trimethylsilyl groups are instrumental in transferring perfluoroalkyl groups, especially in nucleophilic trifluoromethylation. These reagents, owing to their mild activation conditions, are pivotal in synthesizing CF2-containing compounds crucial in various industries, including pharmaceuticals and agrochemicals (Krishnamoorthy & Prakash, 2017).

Synthesis of Natural Products

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used in Prins cyclization to create dihydropyrans, a foundational structure in many natural products like civet. This showcases the role of trimethylsilyl compounds in synthesizing complex organic molecules with potential applications in flavors, fragrances, and pharmaceuticals (Sultana et al., 2013).

Lipophilicity Enhancement in Organometallics

Trimethylsilyl substituents have been incorporated into tetraphenylborate anions to enhance their solubility in apolar organic solvents. This modification is crucial in creating more lipophilic and thus more soluble organometallic complexes, which could have various industrial and research applications (Koten et al., 2001).

Synthesis of Nucleobase Derivatives

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) demonstrates its versatility as a catalyst in the synthesis of vinyl derivatives of nucleobases. This process highlights the importance of trimethylsilyl compounds in modifying nucleobases, potentially offering new pathways in drug development and genetic studies (Dalpozzo et al., 2004).

Mechanism of Action

Mode of Action

The trimethylsilyl group, which is a part of the compound, consists of three methyl groups bonded to a silicon atom . This group is known for its chemical inertness and large molecular volume, making it useful in various applications . Chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups on the molecule .

Biochemical Pathways

Trimethylsilyl groups have been used in various biochemical applications, including the derivatization of non-volatile compounds for analysis by gas chromatography or mass spectrometry .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes . .

Result of Action

Trimethylsilyl groups have been used in various biochemical applications, suggesting that they may have significant effects at the molecular and cellular levels .

Future Directions

The future directions of research involving Trimethylsilyl perfluoroheptanoate could involve its use in various fields of organic chemistry. For instance, recent applications of tris(trimethylsilyl)silane, a related compound, as a radical-based reagent in organic chemistry have been explored . These include its successful use in radical reductions, hydrosilylation, and consecutive radical reactions . Such research could pave the way for new applications of this compound in the future.

properties

IUPAC Name |

trimethylsilyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F13O2Si/c1-26(2,3)25-4(24)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYQRAIWCHDWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F13O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022654 |

Source

|

| Record name | Trimethylsilyl perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1244856-04-9 |

Source

|

| Record name | Trimethylsilyl perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)

![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)

![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)

![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)